(S)-3-(1-Hydroxyethyl)benzoic acid
CAS No.:
Cat. No.: VC20531858
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O3 |
|---|---|
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 3-[(1S)-1-hydroxyethyl]benzoic acid |
| Standard InChI | InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |
| Standard InChI Key | YKTWYBWPBDPIQI-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)C(=O)O)O |
| Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-[(1S)-1-hydroxyethyl]benzoic acid, reflects its benzoid backbone substituted with a hydroxymethyl group in the (S)-configuration. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| CAS Registry Number | 29929199 | |
| SMILES Notation | CC@@HO | |
| InChI Key | YKTWYBWPBDPIQI-LURJTMIESA-N |
The stereochemistry is critical to its interactions in biological systems, as evidenced by the distinct PubChem entries for its (R)-enantiomer (CID 29929195) . X-ray crystallography or NMR-based conformational studies remain absent in the literature, representing a key area for future investigation.
Synthesis and Stereochemical Control
Enzymatic Approaches
A landmark study by Tetrahedron Asymmetry (2010) demonstrated the multienzymatic synthesis of the (R)-enantiomer using aldoketo reductase from Escherichia coli and alcohol dehydrogenase from Lactobacillus brevis, achieving >95% enantiomeric purity . While this method targets the (R)-form, it provides a template for adapting stereoselective pathways to produce the (S)-enantiomer. Key steps include:
-
Diol Synthesis: Initial reduction of ketone precursors to diols.
-
Dehydrogenation: Oxidation via Pseudomonas fluorescens dihydrodiol dehydrogenase to yield the carboxylic acid .
Chemical Synthesis
Traditional chemical routes involve Friedel-Crafts alkylation of benzoic acid derivatives, though these often suffer from racemization. Asymmetric catalysis using chiral ligands (e.g., BINAP) could theoretically induce the (S)-configuration, but no published protocols specifically targeting this enantiomer exist.
Physicochemical Properties
Thermodynamic Data
While direct measurements for (S)-3-(1-hydroxyethyl)benzoic acid are unavailable, analogs like 3-(1-methylethyl)benzoic acid exhibit ΔrH° = 1420 ± 9.2 kJ/mol for deprotonation . This suggests moderate acidity (pKa ~4–5), consistent with benzoic acid derivatives.
Solubility and Stability
-
Solubility: Predominantly soluble in polar aprotic solvents (DMSO, DMF) based on structural analogs.
-
Storage: Requires inert atmospheres (N₂/Ar) at −20°C to prevent racemization or oxidation.
Applications and Biological Relevance
Pharmaceutical Intermediates
The compound’s bifunctional groups (carboxylic acid and secondary alcohol) make it a versatile precursor for:
-
Prodrugs: Esterification of the carboxylic acid enhances bioavailability.
-
Chiral Auxiliaries: Asymmetric synthesis of β-blockers or NSAIDs.
Material Science
Hybrid polymers incorporating this monomer could exhibit unique thermal stability, though no studies have yet explored this application.
Future Research Directions
-
Stereoselective Synthesis: Developing cost-effective enzymatic or catalytic methods to produce the (S)-enantiomer at scale.
-
Pharmacological Profiling: Screening for antimicrobial or anticancer activity given structural similarities to salicylate derivatives.
-
Crystallography: Resolving 3D structure to inform computational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume